molecular formula C15H14O2 B12546039 3-(Cyclohex-1-en-1-yl)-2H-1-benzopyran-2-one CAS No. 143661-22-7

3-(Cyclohex-1-en-1-yl)-2H-1-benzopyran-2-one

Cat. No.: B12546039
CAS No.: 143661-22-7
M. Wt: 226.27 g/mol
InChI Key: YYIUYYUSNCYLOD-UHFFFAOYSA-N
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Description

3-(Cyclohex-1-en-1-yl)-2H-1-benzopyran-2-one is an organic compound that belongs to the class of benzopyran derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Cyclohex-1-en-1-yl)-2H-1-benzopyran-2-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the use of cyclohexenone and a suitable benzopyran precursor in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or ethanol to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product in its pure form .

Chemical Reactions Analysis

Types of Reactions: 3-(Cyclohex-1-en-1-yl)-2H-1-benzopyran-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-(Cyclohex-1-en-1-yl)-2H-1-benzopyran-2-one has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases, such as cancer and diabetes.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(Cyclohex-1-en-1-yl)-2H-1-benzopyran-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison: 3-(Cyclohex-1-en-1-yl)-2H-1-benzopyran-2-one is unique due to its combination of a benzopyran core and a cyclohexenyl substituent, which imparts distinct chemical properties and potential applications. Compared to cyclohexenone, it offers additional functional groups for further chemical modifications. Benzimidazolone derivatives, while structurally different, share some overlapping biological activities, making them useful for comparative studies in medicinal chemistry .

Properties

CAS No.

143661-22-7

Molecular Formula

C15H14O2

Molecular Weight

226.27 g/mol

IUPAC Name

3-(cyclohexen-1-yl)chromen-2-one

InChI

InChI=1S/C15H14O2/c16-15-13(11-6-2-1-3-7-11)10-12-8-4-5-9-14(12)17-15/h4-6,8-10H,1-3,7H2

InChI Key

YYIUYYUSNCYLOD-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=CC1)C2=CC3=CC=CC=C3OC2=O

Origin of Product

United States

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